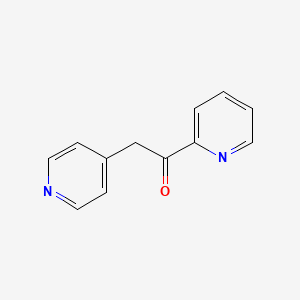
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one, also known as PPE, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. PPE is a highly versatile molecule that can be used as a building block for the synthesis of a variety of compounds, including those with potential therapeutic applications. PPE has been studied extensively and is known to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The compound 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one, through various chemical reactions, can lead to the synthesis of structurally diverse compounds. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol illustrates the chemical versatility of this compound. This particular synthesis involves the isolation of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one from a reaction between 2-pyridinecarboxaldehyde and 2-pyridinemethanol, followed by several transformation steps resulting in the final product. The molecular and crystal structure of the product was determined using single crystal X-ray diffraction, showcasing its potential in crystallography and material science studies (Percino et al., 2006).
Coordination Chemistry
This compound also finds applications in coordination chemistry, as seen in the synthesis and characterization of complexes with cadmium(II). The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions yielded a compound that upon complexation with cadmium iodide, demonstrated a distorted octahedral geometry around the cadmium atom. This study not only provides insights into the structural aspects of such complexes but also highlights the importance of this compound in generating novel coordination compounds with potential applications in catalysis, molecular recognition, and material science (Hakimi et al., 2013).
Molecular Electronics and Photonics
The compound's utility extends to the field of molecular electronics and photonics, where its derivatives have been explored for their electro-optic properties. The synthesis of building-blocks for pyridine/piperidine-decorated crown ethers from 1-(pyridin-2-yl)ethan-1,2-diol demonstrates the potential of these compounds in creating functionalized materials for electronic and photonic applications. Such materials could be crucial for the development of next-generation optical devices, sensors, and circuits, showcasing the broad applicability of this compound beyond mere chemical interest (Nawrozkij et al., 2014).
Supramolecular Chemistry
Moreover, the compound's derivatives play a significant role in supramolecular chemistry, where they are used to form complex structures with metal ions and other molecules. For instance, the study on rotaxanes as ligands showcases how derivatives of this compound can be employed to create interlocked molecules with unique properties. These molecules have applications in constructing molecular machines, coordination chemistry, and even metal-organic frameworks, highlighting the compound's versatility and its potential in advancing nanotechnology and materials science (Loeb, 2007).
Propiedades
IUPAC Name |
1-pyridin-2-yl-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-3-1-2-6-14-11)9-10-4-7-13-8-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLXZZLROLIHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)
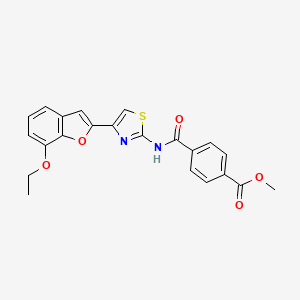

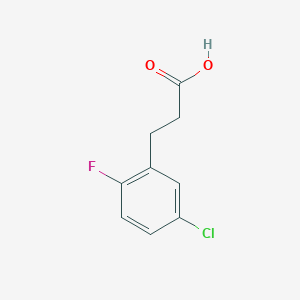
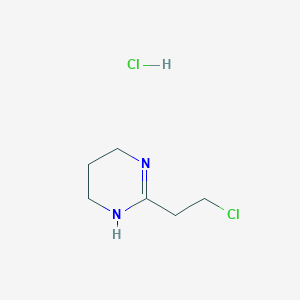

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)
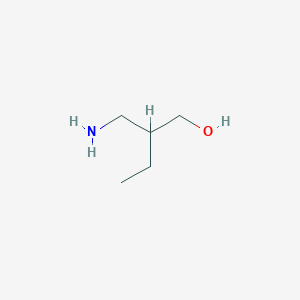
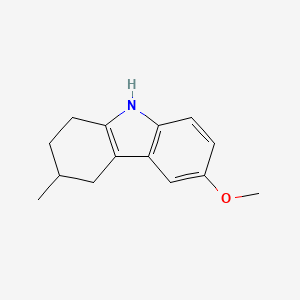


![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)